4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole
Description
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a complex azetidine-carbonyl-oxolane methoxy moiety at position 3. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-11(19-14-13-8)12(16)15-4-10(5-15)18-7-9-2-3-17-6-9/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUBZMVTYSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring forms the foundational structure of this compound. The Hurd-Mori cyclization is a widely applied method for synthesizing such heterocycles. This approach involves the reaction of hydrazones with sulfurizing agents like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂. For 4-methyl-1,2,3-thiadiazole, the synthesis begins with a methyl-substituted hydrazone precursor.
Hydrazone Preparation
A ketone derivative (e.g., 3-methylbutan-2-one) reacts with hydrazine hydrate to form the corresponding hydrazone. The reaction proceeds under reflux in ethanol, yielding the intermediate with high purity after recrystallization.
Cyclization with SOCl₂
The hydrazone undergoes cyclization in the presence of SOCl₂ at 0–5°C. The reaction mechanism involves the formation of a diazonium intermediate, which subsequently reacts with sulfur to form the thiadiazole ring. For 4-methyl-1,2,3-thiadiazole, this step typically achieves yields of 65–75% after purification via vacuum distillation.
Key Parameters:
- Temperature : Controlled cooling prevents side reactions.
- Solvent : Anhydrous dichloromethane enhances reaction efficiency.
- Work-up : Neutralization with aqueous NaHCO₃ removes excess SOCl₂.
Incorporation of the Oxolan-3-ylmethoxy Group
The oxolan-3-ylmethoxy group is introduced via Mitsunobu reaction or Williamson ether synthesis , leveraging the nucleophilicity of the azetidine nitrogen.
Mitsunobu Reaction
3-Hydroxymethyloxolane (oxolan-3-ylmethanol) reacts with the azetidine intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method ensures stereochemical retention and high efficiency.
Procedure :
Integrated Synthetic Routes
Conventional Stepwise Synthesis
- Thiadiazole formation : Hurd-Mori cyclization (SOCl₂, 65% yield).
- C5 acylation : Friedel-Crafts acylation (AlCl₃, 70% yield).
- Oxyalkylation : Mitsunobu reaction (80% yield).
Total yield : 36.4% (0.65 × 0.70 × 0.80).
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of azetidine derivatives with reduced functional groups.
Substitution: Formation of substituted azetidine or thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
Biological Activity
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with an azetidine structure and a methoxy oxolane substituent. This unique architecture may contribute to its biological activity by influencing its interaction with biological macromolecules.
Mechanisms of Biological Activity
Research indicates that derivatives of thiadiazoles exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit DNA biosynthesis in cancer cell lines such as MCF-7 and MDA-MB-231, with cytotoxic effects being concentration-dependent .
- Enzyme Inhibition : Some studies have reported that thiadiazole derivatives can inhibit monoamine oxidase (MAO) enzymes, which are important in neurotransmitter metabolism. Compounds designed based on the thiadiazole scaffold exhibited significant inhibitory activity against MAO-A and MAO-B isoforms .
Biological Activity Data Table
Case Studies
- Anticancer Studies : In a study focusing on the anticancer properties of thiadiazoles, derivatives were synthesized and tested for their effects on breast cancer cell lines. The most active compounds significantly reduced DNA biosynthesis in MCF-7 cells at concentrations around 100 µM . The study highlighted the importance of substituents on the thiadiazole ring in modulating biological activity.
- Enzyme Inhibition Studies : A series of 1,3,4-thiadiazole derivatives were evaluated for their MAO inhibitory activity using a fluorometric method. Compounds exhibiting over 50% inhibition at concentrations as low as M were further analyzed for their IC50 values . This indicates the potential for developing these compounds as therapeutic agents for conditions related to MAO dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
